(3S)-4-chloro-3-hydroxybutanal
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Overview
Description
(S)-4-Chloro-3-hydroxybutanal is an organic compound with the molecular formula C4H7ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-chloro-3-hydroxybutanal can be achieved through several methods. One common approach involves the chlorination of 3-hydroxybutanal. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-4-chloro-3-hydroxybutanal may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Chloro-3-hydroxybutanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-oxobutanoic acid or 4-chloro-3-hydroxybutanoic acid.
Reduction: Formation of 4-chloro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Chloro-3-hydroxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-4-chloro-3-hydroxybutanal exerts its effects depends on the specific context of its use. In chemical reactions, the compound’s reactivity is influenced by the presence of both the hydroxyl and aldehyde functional groups, which can participate in various transformations. The chlorine atom also plays a role in substitution reactions, where it can be replaced by other nucleophiles.
Comparison with Similar Compounds
- 4-Chloro-3-hydroxybutanoic acid
- 4-Chloro-3-hydroxybutanol
- 3-Chloro-2-hydroxypropanal
Comparison: (S)-4-Chloro-3-hydroxybutanal is unique due to its specific chiral configuration and the presence of both hydroxyl and aldehyde functional groups. This combination of features makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.
Properties
CAS No. |
125781-04-6 |
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Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(3S)-4-chloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2/t4-/m0/s1 |
InChI Key |
XQXWWWKGIMBNKZ-BYPYZUCNSA-N |
Isomeric SMILES |
C(C=O)[C@@H](CCl)O |
Canonical SMILES |
C(C=O)C(CCl)O |
Origin of Product |
United States |
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